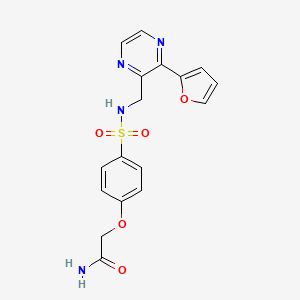

2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

CAS No.: 2034465-75-1

Cat. No.: VC4964510

Molecular Formula: C17H16N4O5S

Molecular Weight: 388.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034465-75-1 |

|---|---|

| Molecular Formula | C17H16N4O5S |

| Molecular Weight | 388.4 |

| IUPAC Name | 2-[4-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide |

| Standard InChI | InChI=1S/C17H16N4O5S/c18-16(22)11-26-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-25-15/h1-9,21H,10-11H2,(H2,18,22) |

| Standard InChI Key | DZQCDQFGLWRACB-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Introduction

2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound featuring a combination of furan, pyrazine, and sulfamoyl functionalities. This compound is of interest in medicinal chemistry due to its unique structural components, which may contribute to its biological activity and potential therapeutic applications.

Synthesis and Reaction Conditions

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazine core, introduction of the furan ring, and attachment of the sulfamoyl group. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields. Common reagents for these reactions may include potassium permanganate for oxidation and lithium aluminum hydride for reduction, although specific conditions for this compound are not detailed in the available literature.

Comparison with Similar Compounds

Future Research Directions

Further research is needed to explore the biological activity and potential therapeutic applications of 2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide. This could involve in vitro and in vivo studies to assess its efficacy and safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume